Didocosyl benzene-1,2-dicarboxylate

Description

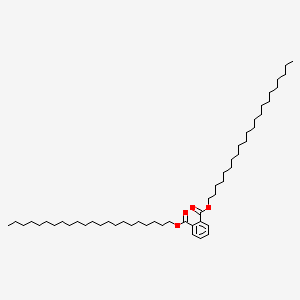

These esters are characterized by their long alkyl chains, which influence physical properties like solubility, volatility, and biodegradability .

Properties

CAS No. |

85401-79-2 |

|---|---|

Molecular Formula |

C52H94O4 |

Molecular Weight |

783.3 g/mol |

IUPAC Name |

didocosyl benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C52H94O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-43-47-55-51(53)49-45-41-42-46-50(49)52(54)56-48-44-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41-42,45-46H,3-40,43-44,47-48H2,1-2H3 |

InChI Key |

BCPRSOJNDLWHRP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Didocosyl benzene-1,2-dicarboxylate can be synthesized through the esterification of benzene-1,2-dicarboxylic acid (phthalic acid) with didocosanol (a long-chain alcohol). The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the resulting ester is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous esterification processes. The reactants are fed into a reactor where they are mixed and heated in the presence of a catalyst. The ester product is then separated from the reaction mixture and purified using techniques such as distillation or solvent extraction.

Chemical Reactions Analysis

Types of Reactions

Didocosyl benzene-1,2-dicarboxylate undergoes several types of chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of benzene-1,2-dicarboxylic acid and didocosanol.

Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl chains, leading to the formation of carboxylic acids or ketones.

Substitution: The aromatic ring of the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.

Major Products

Hydrolysis: Benzene-1,2-dicarboxylic acid and didocosanol.

Oxidation: Carboxylic acids or ketones derived from the oxidation of the alkyl chains.

Substitution: Substituted benzene derivatives, depending on the electrophilic reagent used.

Scientific Research Applications

Didocosyl benzene-1,2-dicarboxylate has various applications in scientific research, including:

Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.

Biology: Studied for its potential effects on biological systems, particularly in the context of endocrine disruption.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the flexibility and stability of pharmaceutical formulations.

Industry: Widely used in the production of flexible PVC and other plastic materials, improving their mechanical properties and durability.

Mechanism of Action

The primary mechanism of action of didocosyl benzene-1,2-dicarboxylate involves its role as a plasticizer. By incorporating into the polymer matrix, it reduces intermolecular forces between polymer chains, increasing their mobility and flexibility. This results in enhanced mechanical properties, such as increased flexibility and reduced brittleness.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of dioctadecyl benzene-1,2-dicarboxylate with shorter-chain analogues:

*Calculated from formula C24H38O3. †Estimated based on alkyl chain length.

Key Trends :

- Volatility : Decreases with longer alkyl chains (C4 > C8 > C10 > C18).

- Molecular Weight : Increases linearly with chain length.

- Applications : Shorter chains (C4–C8) are used in pesticides and therapeutics, while longer chains (C10–C18) are suited for industrial materials due to persistence .

Pest Control and Nematicidal Activity

- Dibutyl benzene-1,2-dicarboxylate : Demonstrated 96% mortality against Meloidogyne javanica nematodes .

- Bis(6-methylheptyl) benzene-1,2-dicarboxylate : Achieved 91% mortality in the same assay, suggesting branching enhances bioactivity .

- Dioctadecyl analogue : Likely less effective in pest control due to low solubility but may persist in environmental applications .

Therapeutic Potential

- Dioctyl benzene-1,2-dicarboxylate : Exhibited strong binding to anti-inflammatory proteins (e.g., ASN68, TYR148) and analgesic targets .

- Dibutyl derivative: Showed high bioavailability in plant extracts (peak area 38.77% in Strychnos innocua) but lower therapeutic affinity compared to C8 chains .

Material Chemistry

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.